molecular formula C21H16N4O4S B2884100 ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate CAS No. 866041-00-1

ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2884100
CAS No.: 866041-00-1
M. Wt: 420.44
InChI Key: VIWTWMRPDZRBCM-MHWRWJLKSA-N
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Description

The compound "ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate" is a heterocyclic derivative combining pyrimidine and thiazole moieties with a naphthylmethylidene substituent. The naphthyl group likely enhances hydrophobic interactions in biological systems, while the pyrimidine-thiazole core may contribute to hydrogen bonding and π-π stacking, critical for target binding .

Properties

IUPAC Name

ethyl 2-[(E)-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-2-29-19(28)15-11-22-20(23-17(15)26)25-21-24-18(27)16(30-21)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,2H2,1H3,(H2,22,23,24,25,26,27)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWTWMRPDZRBCM-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=C(NC1=O)/N=C/2\NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Pyrimidine Carboxylate Derivatives

Compound Name (Reference) Thiazole Substituent Pyrimidine Substituents Key Structural Features
Target Compound (E)-1-naphthylmethylidene 6-oxo-1,6-dihydro Bulky naphthyl group; conjugated system
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo...) Pyrazole ring 4,5-dimethyl-6-oxo Smaller pyrazole substituent; methyl groups
Ethyl 7-methyl-3-oxo-5-phenyl... 2,4,6-trimethoxybenzylidene 7-methyl-3-oxo Electron-rich trimethoxybenzylidene group
  • Substituent Effects: The naphthyl group in the target compound introduces steric bulk and extended conjugation compared to the trimethoxybenzylidene group in or the pyrazole in . This may reduce solubility but enhance binding to hydrophobic pockets in enzymes or receptors.

Pharmacological Implications

Pyrimidine-thiazole hybrids are studied for diverse bioactivities:

Chemoinformatic Similarity

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would exhibit moderate similarity to and due to shared pyrimidine-thiazole cores but lower similarity due to divergent substituents . Such comparisons aid in virtual screening for drug discovery .

Q & A

Q. What are the key steps for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including cyclization and condensation. For example, refluxing precursors (e.g., substituted thiazolo-pyrimidines) with aldehydes in a 1:1 acetic acid/anhydride mixture under sodium acetate catalysis can yield the target compound. Yield optimization (e.g., ~78% as reported) requires precise control of reaction time (8–10 hours) and stoichiometric ratios. Recrystallization from ethyl acetate/ethanol (3:2) ensures purity .

Q. How can spectroscopic methods validate the compound’s structural conformation?

X-ray crystallography is critical for confirming the puckered pyrimidine ring and dihedral angles (e.g., 80.94° between thiazolopyrimidine and naphthyl groups). NMR and IR complement crystallography by identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies between computational and experimental data should be resolved via iterative refinement of hydrogen placement in riding models .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use kinase inhibition assays (e.g., ATP-binding pocket competition) or anti-inflammatory models (e.g., COX-2 inhibition). Compare results with structurally similar thiazolidinones or pyrimidine derivatives, which have shown kinase IC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize reaction pathways?

Quantum mechanical calculations (e.g., DFT) model transition states and reaction intermediates. For instance, ICReDD’s approach combines quantum chemistry with information science to narrow experimental conditions, reducing trial-and-error by 40–60% . AI-driven platforms like COMSOL Multiphysics enable virtual screening of solvent effects or catalyst performance .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

If NMR suggests planar geometry but crystallography reveals puckering, re-examine dynamic effects (e.g., solvent-induced conformational flexibility). Use variable-temperature NMR to probe ring-flipping or employ molecular dynamics simulations to assess stability .

Q. How to design a multi-step synthesis with orthogonal functional group protection?

Example workflow:

  • Protect amine groups with Boc (tert-butoxycarbonyl) during thiazole formation.
  • Deprotect under acidic conditions (e.g., TFA) before introducing the naphthylmethylidene group.
  • Monitor intermediates via LC-MS to avoid side reactions. This approach mirrors methodologies for related tetrahydropyrimidines .

Q. What experimental controls ensure reproducibility in heterogeneous reaction systems?

  • Use internal standards (e.g., deuterated analogs) in NMR.
  • Standardize solvent purity (e.g., anhydrous acetic acid for condensation steps).
  • Replicate crystal growth conditions (slow evaporation at 298 K) to achieve consistent unit cell parameters .

Methodological Considerations Table

ChallengeApproachKey References
Low reaction yieldOptimize stoichiometry (1.2:1 aldehyde:precursor), extend reflux time
Conformational ambiguityCombine X-ray crystallography with DFT-optimized NMR chemical shifts
Biological target overlapUse molecular docking to prioritize kinases with conserved binding sites
Data reproducibilityAdopt ICReDD’s feedback loop: experimental → computational → experimental

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